(1-Ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
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Overview
Description
(1-Ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines pyrazole and pyridine rings, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature-controlled environments.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific temperatures and pH levels to ensure the desired transformation. Solvents like ethanol or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules.
Biology
In biological research, (1-Ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone is investigated for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are explored in medicine. Researchers study its effects on various biological pathways to identify possible applications in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of (1-Ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Methylcarbamic acid: Known for its thermochemical properties.
Uniqueness
What sets (1-Ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone apart is its unique combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1-ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-3-17(15-8-6-5-7-9-15)20-18-14-25(11-10-19(18)23-24-20)21(27)16-12-22-26(4-2)13-16/h5-9,12-13,17H,3-4,10-11,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUROYPKYZGXRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NNC3=C2CN(CC3)C(=O)C4=CN(N=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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